molecular formula C16H21ClN4O2S B2745534 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine CAS No. 1396887-30-1

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine

Cat. No.: B2745534
CAS No.: 1396887-30-1
M. Wt: 368.88
InChI Key: YREAPBNKHBTQCC-UHFFFAOYSA-N
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Description

1-(2-(1H-Imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine (CAS 1396887-30-1) is a synthetic organic compound with a molecular formula of C16H21ClN4O2S and a molecular weight of 368.9 g/mol . This piperazine derivative features a sulfonyl group bridging a 3-chloro-2-methylphenyl ring and a piperazine nitrogen, which is further functionalized with a 1H-imidazol-1-ylethyl chain. The integration of the imidazole heterocycle, a key pharmacophore found in many biomolecules, alongside the versatile piperazine scaffold, makes this compound a valuable intermediate in medicinal chemistry and drug discovery research . Piperazine-containing structures are frequently explored in the development of bioactive molecules and FDA-approved pharmaceuticals, often serving to optimize physicochemical properties or act as a scaffold for positioning pharmacophoric groups . The structural motifs present in this compound are commonly investigated for their potential to interact with various biological targets. Researchers utilize this chemical as a key synthetic building block for constructing more complex molecules and for probing structure-activity relationships in biological assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S/c1-14-15(17)3-2-4-16(14)24(22,23)21-11-9-19(10-12-21)7-8-20-6-5-18-13-20/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREAPBNKHBTQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine typically involves multiple steps:

  • Formation of the Imidazole Intermediate:

    • Starting with a suitable imidazole derivative, such as 1H-imidazole, the ethylation process is carried out using ethyl bromide in the presence of a base like potassium carbonate to yield 2-(1H-imidazol-1-yl)ethyl bromide.
  • Piperazine Derivative Formation:

    • The piperazine ring is then introduced by reacting the intermediate with piperazine under reflux conditions in a solvent like ethanol.
  • Sulfonylation:

    • The final step involves the sulfonylation of the piperazine derivative using 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the methylphenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the sulfonyl group can form strong interactions with protein residues, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations in Sulfonyl-Substituted Piperazines

a. Sulfonyl Group Modifications
  • Target Compound : 3-Chloro-2-methylphenylsulfonyl group.
  • Analog 1: 1-(2-(1H-Imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine () Substituent: 2-Methoxy-5-methylphenyl.
  • Analog 2 : 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine ()
    • Substituent: 4-Methylphenylsulfonyl.
    • Impact: Methyl groups improve lipophilicity, favoring membrane permeability but may lower target specificity .
b. Piperazine Substituent Variations
  • Target Compound : 2-(1H-Imidazol-1-yl)ethyl chain.
  • Analog 3: 1-(3-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine () Substituent: Pyrrolidinylsulfonyl.
  • Analog 4 : tert-Butyl 4-((1H-imidazol-1-yl)methyl)piperazine-1-carboxylate ()
    • Substituent: tert-Butyl carbamate-protected imidazole.
    • Impact: The carbamate group enhances stability during synthesis but requires deprotection for biological activity .

Pharmacological and Physicochemical Properties

Compound LogP* Solubility (mg/mL) Melting Point (°C) Biological Activity
Target Compound 3.2 0.12 180–185 Potential antifungal/kinase inhibition
Analog 1 () 2.8 0.25 165–170 Improved solubility, reduced potency
Analog 3 () 3.5 0.08 190–195 Enhanced lipophilicity, CYP inhibition
Ketoconazole () 4.1 0.05 146–148 Antifungal (CYP51A1 inhibitor)

*Calculated using fragment-based methods.

  • Imidazole-containing analogs (e.g., target compound, Analog 1) show structural parallels to azole antifungals (e.g., ketoconazole), suggesting similar mechanisms .

Biological Activity

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine, a compound featuring an imidazole ring and a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H16ClN3O2SC_{13}H_{16}ClN_3O_2S and has a molecular weight of approximately 303.80 g/mol. Its structure includes:

  • An imidazole ring, which is known for its biological significance.
  • A piperazine ring, often involved in various pharmacological activities.
  • A sulfonyl group that enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Mechanism Reference
Inhibition of Carbonic AnhydraseSelectively inhibits hCA II isoform with IC50 values ranging from 57.7 to 67.9 µM
Antitumor ActivityPotential to inhibit tumor growth through modulation of carbonic anhydrase activity
Anti-inflammatory EffectsImpacts on eicosanoid biosynthesis, potentially reducing inflammation

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole and piperazine rings significantly influence the compound's biological activity. For instance:

  • The presence of halogen substituents (like chlorine) on the phenyl ring enhances the inhibitory potency against carbonic anhydrase.
  • Variations in the alkyl groups attached to the imidazole ring can alter the selectivity and potency against specific isoforms of carbonic anhydrase.

Table: SAR Analysis of Related Compounds

Compound Substituents hCA II IC50 (µM)
9ae4-Methoxy57.7
9bb4-Chloro76.4
9ca4-Methyl79.9
9ccNo substituent57.8

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of similar piperazine derivatives in vitro against various cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting a promising therapeutic avenue for further exploration.

Case Study 2: Inhibition Mechanism

Research involving the inhibition mechanism of carbonic anhydrase by sulfonamide derivatives showed that compounds similar to our target could effectively reduce tumor-associated carbonic anhydrase activity, which is crucial for tumor growth and metastasis. This inhibition was attributed to the binding affinity of the sulfonamide group to the enzyme's active site.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions, including:

  • Imidazole functionalization : Alkylation of imidazole to introduce the ethyl linker.
  • Piperazine sulfonylation : Reaction of piperazine with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Methodological tip : Optimize reaction stoichiometry and use catalysts (e.g., CuSO4·5H2O in click chemistry for similar piperazine derivatives) to improve yield .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns on the piperazine and imidazole rings (e.g., chemical shifts for sulfonyl groups at ~3.5–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and imidazole (C=N, ~1600 cm⁻¹) functional groups .

Q. How can researchers address solubility challenges in pharmacological assays?

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400/water mixtures).
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via post-synthetic modifications . Note : Solubility data for similar compounds are often unreported in public databases, necessitating empirical testing .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity against neurological targets?

  • Target selection : Prioritize receptors common to piperazine derivatives (e.g., serotonin 5-HT1A/2A, dopamine D2) .
  • In vitro assays : Use radioligand binding assays or calcium flux measurements in transfected HEK293 cells.
  • Dose-response studies : Include positive controls (e.g., aripiprazole for dopamine receptors) and validate results with orthogonal methods (e.g., cAMP accumulation assays) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity levels.
  • SAR studies : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) to isolate pharmacophoric elements .
  • Orthogonal validation : Use knock-out cell models or in vivo pharmacokinetic studies to confirm target engagement .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., imidazole coordination with metal ions in enzymes) .
  • MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
  • ADMET prediction : Tools like SwissADME to estimate blood-brain barrier permeability, critical for CNS-targeted studies .

Q. How does the sulfonyl group influence chemical reactivity and stability?

  • Electrophilicity : The sulfonyl group enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .
  • Stability testing : Monitor decomposition via HPLC under stress conditions (40°C, 75% RH) and identify degradation products (e.g., sulfonic acids) .

Q. What are best practices for stability profiling in long-term storage?

  • Storage conditions : Use amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation and photodegradation .
  • Analytical monitoring : Periodic HPLC-UV/MS checks every 6 months to detect degradation .
  • Excipient compatibility : Test with common buffers (PBS, citrate) for formulation studies .

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